molecular formula C8H6ClNO3 B015313 2-Methyl-5-nitrobenzoyl chloride CAS No. 64688-68-2

2-Methyl-5-nitrobenzoyl chloride

Cat. No.: B015313
CAS No.: 64688-68-2
M. Wt: 199.59 g/mol
InChI Key: IZBCECJKBKJUIM-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fifth position. This compound is primarily used in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoyl chloride. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Substituted Benzoyl Derivatives: From nucleophilic substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

2-Methyl-5-nitrobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoyl Chloride: Lacks the nitro group, making it less reactive in certain reactions.

    5-Nitrobenzoyl Chloride: Lacks the methyl group, affecting its steric and electronic properties.

    2-Nitrobenzoyl Chloride: The nitro group is positioned differently, leading to different reactivity patterns.

Uniqueness

2-Methyl-5-nitrobenzoyl chloride is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and applications. The combination of these substituents allows for selective reactions and the formation of specific products that are not easily accessible with other similar compounds .

Properties

IUPAC Name

2-methyl-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBCECJKBKJUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403275
Record name 2-methyl-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64688-68-2
Record name 2-methyl-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (0.31 g) was added dropwise to a stirred mixture of 2-methyl-5-nitrobenzoic acid (0.4 g), DMF (a few drops) and methylene chloride (25 ml) which had been cooled to 0° C. The mixture was allowed to warm to ambient temperature and was stirred for five hours. The mixture was evaporated to give 2-methyl-5-nitrobenzoyl chloride which was dissolved in methylene chloride (10 ml) and added dropwise to a stirred mixture of 3-(4-methylpiperazin-1-ylmethyl)aniline (0.44 g), triethylamine (0.49 g) and methylene chloride (10 ml). The mixture was stirred at ambient temperature for 16 hours. The mixture was washed with a saturated aqueous sodium bicarbonate solution. The organic phase was evaporated and the residue was purified by column chromatography on an isolute SCX ion exchange column using initially methanol and then a 99:1 mixture of methanol and a saturated aqueous ammonium hydroxide solution as eluent. There was thus obtained N-[3-(4-methylpiperazin-1-ylmethyl)phenyl]-2-methyl-5-nitrobenzamide(0.46 g); Mass Spectrum: M+H+ 369.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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catalyst
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25 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

The preparation of 2N,N-trimethyl-5-nitrobenzamide utilized the procedure described in U.S. Pat. No. 4,942,163. The reaction mixture of 2-methyl-5-nitrobenzoic acid (5 g, 27.6 mmol) and thionyl chloride (16.4 g, 138 mmol) was refluxed overnight. The excess thionyl chloride was removed by vacuum distillation to afford 2-methyl-5-nitro-benzoyl chloride as a solid residue. This material was dissolved in methylene chloride (30 mL) and added dropwise with stirring to a commercial 40% dimethylamine solution (30 g, 270 mmol) maintaining the temperature at 0 to 12° C. After complete addition, the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with water and extracted with methylene chloride. The combined organic extracts were washed with water, dried and concentrated. The residue was purified by column chromatography with n-hexane-ethyl acetate (3:1) to afford amide as a solid (5.46 g, 95%). The identity was verified by 1H NMR
[Compound]
Name
N-trimethyl-5-nitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The preparation of 2,N,N-trimethyl-5-nitrobenzamide utilized the procedure described in U.S. Pat. No. 4,942,163. The reaction mixture of 2-methyl-5-nitrobenzoic acid (5 g, 27.6 mmol) and thionyl chloride (16.4 g, 138 mmol) was refluxed overnight. The excess thionyl chloride was removed by vacuum distillation to afford 2-methyl-5-nitro-benzoyl chloride as a solid residue. This material was dissolved in methylene chloride (30 mL) and added dropwise with stirring to a commercial 40% dimethylamine solution (30 g, 270 mmol) maintaining the temperature at 0 to 12° C. After complete addition, the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with water and extracted with methylene chloride. The combined organic extracts were washed with water, dried and concentrated. The residue was purified by column chromatography with n-hexane-ethyl acetate (3:1) to afford amide as a solid (5.46 g, 95%). The identity was verified by 1H NMR
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Part A. A 1-L flask equipped with a reflux condenser and a nitrogen sweep to an HCl gas scrubber was charged with 2-methyl-5-nitrobenzoic acid (200 g, 1.10 mol). The reaction vessel was cooled in an ice bath and thionyl chloride (307 mL, 4.20 mol) was added in one portion. The ice bath was removed, and the reaction mixture was refluxed overnight. The excess thionyl chloride and the SO2 and HCl reaction side-products were removed by vacuum distillation to afford 2-methyl-5-nitrobenzoyl chloride as a solid residue, which was used without further purification. This material was immediately dissolved in methylene chloride (100 mL) and added dropwise with stirring to a commercial 40% dimethylamine solution (500 mL, 4.45 mol) which was maintained at 0° to 12° by periodic immersion in a dry ice-acetone bath. After complete addition, the reaction mixture was stirred for 30 minutes at room temperature. The reaction mixture was diluted with water and extracted with methylene chloride. The combined organic extracts were washed with water, dried, and concentrated. The resulting material was distilled under vacuum to afford 5-nitro-N,N,2-trimethylbenzamide (189.9 g, 0.91 mol, 83% yield) as a solid: mp 98°-99°; bp 156°-170° (0.5 torr); MS m/e 209(M+ +H); 1H NMR(CDCl3) δ 8.00-8.17(m,2H), 7.40(d,J=8 Hz,1H), 3.17(s,3H), 2.88 (s,3H), 2.41(s,3H). Anal. Calcd for C10H12N2O3 : C,57.69; H,5.81; N,13.45. Found: C,57.72; H,5.84; N,13.49.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
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307 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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